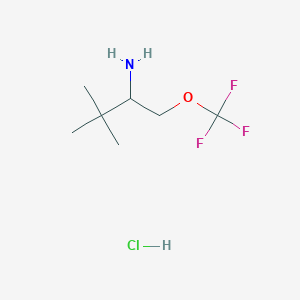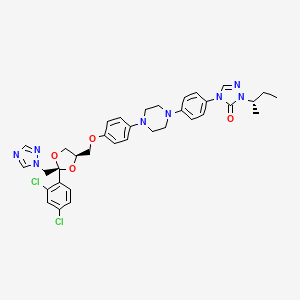aminedihydrochloride](/img/structure/B13580530.png)
[2-(Diethylamino)ethyl](methyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethylaminedihydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a methylamine group. This compound is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethylaminedihydrochloride typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with methylamine to produce the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethylaminedihydrochloride is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to increase the reaction rate. The product is then purified through distillation or crystallization to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethylaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Diethylamino)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the preparation of polymers and as a reagent in various organic reactions.
Biology
In biological research, this compound is used to study the effects of amines on cellular processes. It can act as a model compound to understand the behavior of similar amines in biological systems.
Medicine
In the medical field, 2-(Diethylamino)ethylaminedihydrochloride is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific pathways involving amines.
Industry
Industrially, this compound is used in the production of surfactants, emulsifiers, and other chemical products. Its unique properties make it suitable for various applications in manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethylaminedihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in signaling pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl methacrylate
- 2-(Dimethylamino)ethyl methacrylate
- 2-(Diethylamino)ethanethiol
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethylaminedihydrochloride has unique properties due to the presence of both diethylamino and methylamine groups. This combination allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Propriétés
Formule moléculaire |
C7H20Cl2N2 |
|---|---|
Poids moléculaire |
203.15 g/mol |
Nom IUPAC |
N',N'-diethyl-N-methylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C7H18N2.2ClH/c1-4-9(5-2)7-6-8-3;;/h8H,4-7H2,1-3H3;2*1H |
Clé InChI |
JTQIMZPKJYVVAA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


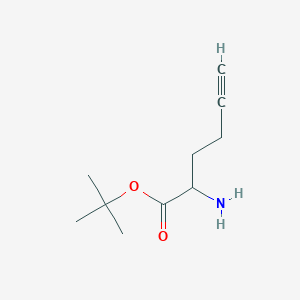
![1-methyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine](/img/structure/B13580464.png)

aminehydrochloride](/img/structure/B13580490.png)
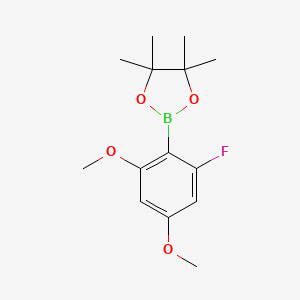
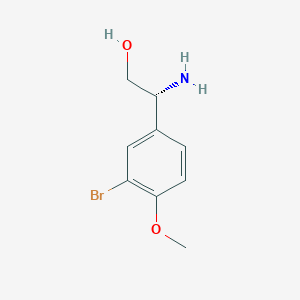

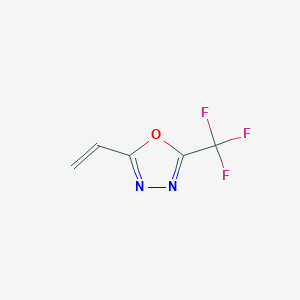
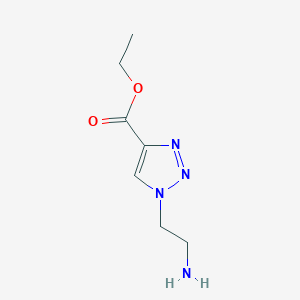
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
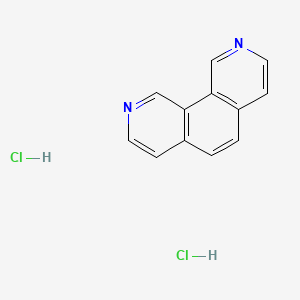
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
